Cas no 1805138-16-2 (3-Bromo-6-chloro-4-methyl-2-nitropyridine)
3-Bromo-6-chloro-4-methyl-2-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-6-chloro-4-methyl-2-nitropyridine
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- Inchi: 1S/C6H4BrClN2O2/c1-3-2-4(8)9-6(5(3)7)10(11)12/h2H,1H3
- InChI Key: SFAXXXOTOHTSHZ-UHFFFAOYSA-N
- SMILES: BrC1C([N+](=O)[O-])=NC(=CC=1C)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 187
- XLogP3: 3
- Topological Polar Surface Area: 58.7
3-Bromo-6-chloro-4-methyl-2-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014086-250mg |
3-Bromo-6-chloro-4-methyl-2-nitropyridine |
1805138-16-2 | 95% | 250mg |
$931.00 | 2022-04-01 | |
| Alichem | A029014086-1g |
3-Bromo-6-chloro-4-methyl-2-nitropyridine |
1805138-16-2 | 95% | 1g |
$2,866.05 | 2022-04-01 |
3-Bromo-6-chloro-4-methyl-2-nitropyridine Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 3-Bromo-6-chloro-4-methyl-2-nitropyridine
3-Bromo-6-Chloro-4-Methyl-2-Nitropyridine: A Comprehensive Overview
The compound 3-Bromo-6-Chloro-4-Methyl-2-Nitropyridine, identified by the CAS number 1805138-16-2, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine, chlorine, methyl, and nitro groups. The presence of these substituents imparts distinct chemical properties, making it a valuable compound in both academic research and industrial applications.
The synthesis of 3-Bromo-6-Chloro-4-Methyl-2-Nitropyridine involves a series of carefully designed reactions that ensure the precise placement of substituents on the pyridine ring. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality. This approach not only enhances efficiency but also aligns with the growing demand for sustainable chemical processes.
The chemical properties of 3-Bromo-6-Chloro-4-Methyl-2-Nitropyridine are heavily influenced by its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which increases the electrophilic character of the pyridine ring. This makes the compound highly reactive in electrophilic substitution reactions. On the other hand, the bromine and chlorine atoms contribute to the compound's stability and reactivity in different contexts. The methyl group (-CH₃) serves as an electron-donating group, balancing some of the effects caused by the nitro group.
One of the most notable applications of 3-Bromo-6-Chloro-4-Methyl-2-Nitropyridine is in pharmaceutical research. The compound has been used as an intermediate in the synthesis of various bioactive molecules, including antibiotics and antiviral agents. Recent studies have highlighted its potential as a precursor for developing novel drugs targeting specific diseases. For example, researchers have explored its role in creating compounds that inhibit certain enzymes involved in cancer progression.
In addition to pharmaceutical applications, 3-Bromo-6-Chloro-4-Methyl-2-Nitropyridine has found utility in agrochemicals and materials science. Its ability to act as an effective herbicide has been documented in several agricultural studies. Furthermore, the compound's unique electronic properties make it a candidate for use in advanced materials such as semiconductors and optoelectronic devices.
Recent research has also focused on understanding the environmental impact of 3-Bromo-6-Chloro-4-Methyl-2-Nitropyridine. Studies have been conducted to assess its biodegradability and potential toxicity to aquatic organisms. These investigations are crucial for ensuring that its use does not pose risks to ecosystems or human health. Preliminary findings suggest that under certain conditions, the compound can undergo biodegradation, though further research is needed to fully understand its environmental fate.
In conclusion, 3-Bromo-6-Chloro-4-Methyl-2-Nitropyridine is a versatile compound with a wide range of applications across different scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing scientific knowledge and technological innovation.
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